molecular formula C9H7BrO2 B1273746 (5-Bromo-1-benzofuran-2-yl)methanol CAS No. 38220-77-8

(5-Bromo-1-benzofuran-2-yl)methanol

Cat. No. B1273746
CAS RN: 38220-77-8
M. Wt: 227.05 g/mol
InChI Key: JYYWIDBNICYLBN-UHFFFAOYSA-N
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Description

“(5-Bromo-1-benzofuran-2-yl)methanol” is used in the rational design of novel CYP2A6 inhibitors for the reduction of cigarette smoking . It is also a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans as inhibitors for Aβ fibril formation .


Molecular Structure Analysis

The molecular formula of “(5-Bromo-1-benzofuran-2-yl)methanol” is C9H7BrO2 . Its molecular weight is 227.06 g/mol . The InChI key is JYYWIDBNICYLBN-UHFFFAOYSA-N .

Scientific Research Applications

Electrocatalytic Synthesis

A study by Ryzhkov et al. (2021) explored the electrocatalytic cascade synthesis of dihydro-2'H,3H-spiro[1-benzofuran-2,5'-pyrimidines], highlighting the role of (5-Bromo-1-benzofuran-2-yl)methanol in the process. This method is significant for its efficiency and mild reaction conditions, contributing to the field of heterocyclic compound synthesis (Ryzhkov et al., 2021).

Polymerization and Thermal Degradation Studies

Koca et al. (2012) investigated the synthesis of a novel methacrylate monomer with a benzofuran side group, derived from the esterification reaction involving (5-Bromo-1-benzofuran-2-yl)methanol. This research is crucial for understanding the polymerization and thermal degradation of such compounds, with implications for materials science (Koca et al., 2012).

Inhibitory and Radical Scavenging Activities

In a study by Ali et al. (2020), benzofuran-2-yl(phenyl)methanones, including derivatives of (5-Bromo-1-benzofuran-2-yl)methanol, were synthesized and assessed for their α-amylase inhibitory and radical scavenging activities. This research provides insights into the potential medicinal applications of these compounds (Ali et al., 2020).

Antimicrobial Activity

Research by Kenchappa et al. (2016) focused on the synthesis of new benzofuran derivatives using (5-Bromo-1-benzofuran-2-yl)methanol, evaluating their antimicrobial activity. This highlights the compound's relevance in the development of new antimicrobial agents (Kenchappa et al., 2016).

Safety And Hazards

“(5-Bromo-1-benzofuran-2-yl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, skin irritation, and is harmful if swallowed .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, “(5-Bromo-1-benzofuran-2-yl)methanol” and similar compounds may have potential for future research and development in various fields, including as antimicrobial agents and in the treatment of various diseases .

properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYWIDBNICYLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383757
Record name (5-bromo-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-1-benzofuran-2-yl)methanol

CAS RN

38220-77-8
Record name (5-bromo-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 5-bromo-benzofuran-2-carboxylate (5 g; 18.6 mmol) in 65 mL THF under nitrogen, was added DIBAL (46 mL, 46 mmol) dropwise over 30 minutes, then stirred overnight at room temperature. After dropwise addition of 25 mL of water, the mixture was evaporated, extracted with ethyl acetate, filtered, washed, dried (MgSO4) and evaporated to yield 4.2 g of crude product which was further purified by chromatography to afford (5-bromo-benzofuran-2-yl)-methanol.
Quantity
5 g
Type
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Reaction Step One
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46 mL
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65 mL
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solvent
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25 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a tetrahydrofuran (20 mL) solution of lithium aluminum hydride (706 mg, 18.6 mmol) was added aluminum chloride (2.98 g, 22.3 mmol), which was stirred until the aluminum chloride dissolved in tetrahydrofuran. Then, to the reaction mixture was added 5-bromo-benzofuran-2-carboxylic acid ethyl ester (1.00 g, 3.72 mmol) described in Production Example 56-1-1 at 0° C. followed by stirring at 0° C. for 20 minutes. To the reaction solution was added aqueous ammonium followed by filtering through Celite. The filtrate was concentrated under a reduced pressure and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (780 mg, 92%) as a white solid.
Quantity
0 (± 1) mol
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1 g
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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706 mg
Type
reactant
Reaction Step Five
Quantity
2.98 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
92%

Synthesis routes and methods III

Procedure details

A solution of ethyl 5-bromo-2-benzofurancarboxylate (2.20 g, 8.19 mmol) in tetrahydrofuran (75 ml) was added with sodium borohydride (1.24 g) and some drops of water. The mixture was refluxed under stirring for 18 h and, after that, was added with some drops of concentrated HCl. The volatiles were evaporated off and the resulting residue was diluted with water and extracted with ethyl ether (3×75 ml). After drying and evaporating off the solvent under reduced pressure, a crude was obtained which was purified by chromatography through a silica gel column, eluting with petroleum ether:chloroform, 60:40. 1.19 g of the title product were recovered as a white solid with melting point 101-103° C. (64% yield).
Quantity
2.2 g
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reactant
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1.24 g
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reactant
Reaction Step One
Quantity
75 mL
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solvent
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Synthesis routes and methods IV

Procedure details

7.0 mL (7.00 mmol) 1 M lithium aluminium hydride solution in THF is slowly added dropwise at −5° C. to a solution of 3.70 g (13.8 mmol) ethyl 5-bromo-benzofuran-2-carboxylate in 50 mL THF. The reaction solution is heated to RT and then cooled again to 10° C. Another 0.7 mL (0.70 mmol) 1 M lithium aluminium hydride solution in THF are added dropwise and the reaction is stirred for 1 h at RT. 1.0 mL water, 1.0 mL 15% NaOH and finally 3.0 mL water are added successively to the reaction mixture and the insoluble precipitate is filtered off. The organic phase is dried over MgSO4, filtered through activated charcoal and the solvent is eliminated i.vac.
Quantity
7 mL
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reactant
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3.7 g
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reactant
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0 (± 1) mol
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50 mL
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solvent
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0.7 mL
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reactant
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0 (± 1) mol
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solvent
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1 mL
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1 mL
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3 mL
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